molecular formula C16H16N2O3 B5530654 N-(2,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

N-(2,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5530654
M. Wt: 284.31 g/mol
InChI Key: NSQIZPVQQLOGTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,5-Dimethylphenyl)-4-methyl-3-nitrobenzamide and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds. A study by Thomas et al. (2016) describes the synthesis of related N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides, which could offer insights into similar synthetic routes for N-(2,5-Dimethylphenyl)-4-methyl-3-nitrobenzamide (Thomas et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(2,5-Dimethylphenyl)-4-methyl-3-nitrobenzamide is characterized by the presence of nitro, methyl, and benzamide functional groups, which contribute to its chemical behavior and interactions. Structural analysis can be performed using techniques like NMR and X-ray crystallography, although specific studies on this compound might be limited.

Chemical Reactions and Properties

N-(2,5-Dimethylphenyl)-4-methyl-3-nitrobenzamide may undergo various chemical reactions, especially involving its nitro group. Reduction of the nitro group to an amino group is a common reaction, as seen in studies involving similar nitro compounds. For instance, Hecht et al. (1983) explored the reactivity of nitrosobenzene derivatives, highlighting the potential chemical pathways that N-(2,5-Dimethylphenyl)-4-methyl-3-nitrobenzamide might also follow (Hecht et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, N-(2,5-Dimethylphenyl)formamide, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-5-11(2)14(8-10)17-16(19)13-7-6-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQIZPVQQLOGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

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